Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime
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Overview
Description
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime: is a chemical compound with the molecular formula C12H19N2O3P. It is a phosphinyl oxime derivative of 1-(2-pyridinyl)ethanone and is used primarily as a pesticide and insecticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime typically involves the reaction of 1-(2-pyridinyl)ethanone with ethyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential effects on various biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new insecticides and pesticides.
Industry: Used in the formulation of agricultural chemicals and pest control products.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime involves its interaction with specific molecular targets, such as enzymes involved in insect metabolism. The compound inhibits these enzymes, leading to the disruption of essential biological processes in insects, ultimately causing their death .
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(1-Methylethoxy)-2-pyridinyl]ethanone
- 1-(5-Isopropoxypyridin-2-yl)ethanone
Uniqueness
Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime is unique due to its specific phosphinyl oxime structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly effective as a pesticide and insecticide compared to other similar compounds .
Properties
CAS No. |
15132-05-5 |
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Molecular Formula |
C12H19N2O3P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(Z)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C12H19N2O3P/c1-5-18(15,16-10(2)3)17-14-11(4)12-8-6-7-9-13-12/h6-10H,5H2,1-4H3/b14-11- |
InChI Key |
YVKDVXJYSHWVON-KAMYIIQDSA-N |
Isomeric SMILES |
CCP(=O)(OC(C)C)O/N=C(/C)\C1=CC=CC=N1 |
Canonical SMILES |
CCP(=O)(OC(C)C)ON=C(C)C1=CC=CC=N1 |
Origin of Product |
United States |
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